molecular formula C22H20O2 B1301974 (R)-(+)-Trityl glycidyl ether CAS No. 65291-30-7

(R)-(+)-Trityl glycidyl ether

Cat. No. B1301974
CAS RN: 65291-30-7
M. Wt: 316.4 g/mol
InChI Key: XFSXUCMYFWZRAF-OAQYLSRUSA-N
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Description

(R)-(+)-Trityl glycidyl ether is a chiral epoxide derivative that has been synthesized and studied for its potential applications in asymmetric synthesis and optical activity. The compound is related to (R)-glycidyl methyl ether (R-GME), which has been extensively analyzed for its conformational flexibility and chiroptical properties in various media .

Synthesis Analysis

The synthesis of trityl-glycidol, a precursor to this compound, involves the asymmetric epoxidation of allyl alcohol using diisopropyl tartrate and a titanium catalyst. This process yields either the (R)- or (S)-enantiomer of trityl-glycidol in a "one pot" synthesis with an overall yield of about 50%. The optical purity of the synthesized compound, as determined by NMR spectroscopy of a Mosher ester, was found to be greater than 98% enantiomeric excess (ee) .

Molecular Structure Analysis

The molecular structure of related compounds, such as (R)-glycidyl methyl ether, has been studied using density functional theory (DFT) and quantum-chemical analyses. These studies have identified multiple low-lying stable conformers that are interconverted by rotation about torsional coordinates. The conformational flexibility of these molecules is significant, as it affects their chiroptical properties and the ability to predict their behavior in different environments .

Chemical Reactions Analysis

The chemical reactivity of trityl-glycidol has been demonstrated through its nucleophilic opening with various agents. For instance, the reaction with dodecyl mercaptan yields optically active thioether derivatives, which can be further used to synthesize phospholipid analogs. Similarly, the opening of the epoxide with thiodecanoic acid or methyl xanthate leads to the formation of thioester and trithiocarbonate derivatives, respectively. These reactions are crucial for the synthesis of complex molecules like phosphatidylcholine analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-glycidyl methyl ether, a compound structurally similar to this compound, have been explored through experimental and theoretical methods. The studies have shown that the optical rotatory dispersion (ORD) profiles and specific rotation values are influenced by the microsolvation environment and the dynamic nature of the solvated chiroptical response. The inherent flexibility of the molecule leads to variations in the magnitude and sign of rotatory powers, which are sensitive to the configuration of surrounding solvent molecules .

Safety and Hazards

“®-(+)-Trityl glycidyl ether” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

(2R)-2-(trityloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSXUCMYFWZRAF-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370312
Record name (2R)-2-[(Triphenylmethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65291-30-7
Record name (2R)-2-[(Triphenylmethoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65291-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(Triphenylmethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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